molecular formula C24H19ClN4O2 B12862265 1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B12862265
M. Wt: 430.9 g/mol
InChI Key: CGNPFIKNBWEDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a benzoimidazole moiety, a pyridine ring, and a spiro-fused isobenzofuran-piperidine system

Preparation Methods

The synthesis of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Mechanism of Action

The mechanism of action of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzoimidazole moiety may interact with DNA or proteins, leading to the modulation of biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:

The uniqueness of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro-fused structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

1'-[5-(6-chloro-1H-benzimidazol-2-yl)pyridin-2-yl]spiro[2-benzofuran-3,4'-piperidine]-1-one

InChI

InChI=1S/C24H19ClN4O2/c25-16-6-7-19-20(13-16)28-22(27-19)15-5-8-21(26-14-15)29-11-9-24(10-12-29)18-4-2-1-3-17(18)23(30)31-24/h1-8,13-14H,9-12H2,(H,27,28)

InChI Key

CGNPFIKNBWEDMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C4=NC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.